Bactoprenylpyrophosphate
Description
Properties
CAS No. |
77124-32-4 |
|---|---|
Molecular Formula |
C55H94O7P2 |
Molecular Weight |
929.3 g/mol |
IUPAC Name |
phosphono [(6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-6,10,14,18,22,26,30,34,38,42-decaenyl] hydrogen phosphate |
InChI |
InChI=1S/C55H94O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,55H,13-22,24,26,28,30,32,34,36,38,40,42-44H2,1-12H3,(H,59,60)(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+ |
InChI Key |
NYYGJYIZFTVADG-CYAIWNQHSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |
Synonyms |
bactoprenylpyrophosphate |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Role in Cell Wall Synthesis
Bactoprenylpyrophosphate functions as a lipid carrier in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. The synthesis process involves several key steps:
- Lipid II Formation : this compound is involved in the assembly of Lipid II, which serves as a precursor for peptidoglycan synthesis. Lipid II is composed of N-acetylmuramoyl-pentapeptide and N-acetylglucosamine linked to bactoprenol .
- Enzymatic Interactions : Enzymes such as MraY and MurG catalyze the transfer of glycan moieties onto this compound, facilitating the assembly of the peptidoglycan layer .
Interactions with Antibiotics
This compound is a target for various antibiotics that inhibit bacterial cell wall synthesis. Understanding these interactions is critical for developing new antimicrobial agents:
- Inhibition by Lipopeptides : Antibiotics like friulimicin B disrupt the cell wall precursor cycle by forming complexes with bactoprenyl phosphate, thereby preventing proper cell wall assembly .
- Teixobactin Binding : Research indicates that teixobactin binds to lipid II and interacts with this compound, blocking its function and leading to bacterial death . This mechanism highlights the potential for targeting this compound in antibiotic development.
Microbial Resistance Mechanisms
The role of this compound in microbial resistance has garnered significant attention:
- Resistance Mechanisms : Mutations in enzymes responsible for synthesizing undecaprenyl pyrophosphate can lead to altered growth responses under stress conditions, indicating a link between this compound metabolism and antibiotic resistance .
- Conditional Transporter Reliance : Studies suggest that bacteria may adapt their reliance on bactoprenyl pyrophosphate transporters to survive in hostile environments, enhancing their resilience against antibiotic treatments .
Case Studies and Research Findings
Several key studies have contributed to our understanding of this compound's applications:
Future Directions in Research
The ongoing research into this compound presents several avenues for future exploration:
- Targeting this compound : Developing new antibiotics that specifically target the pathways involving this compound could lead to effective treatments against resistant bacterial strains.
- Understanding Resistance Mechanisms : Further studies on how bacteria adapt their use of this compound under stress can provide insights into combating antibiotic resistance.
Chemical Reactions Analysis
Reaction Steps:
-
Condensation of Isopentenyl Pyrophosphate (IPP)
-
Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential addition of IPP to dimethylallyl pyrophosphate (DMAPP), forming farnesyl pyrophosphate (C15-PP) .
-
Reaction:
-
-
Elongation to C55-PP
Structural Features of UppS:
-
UppS is a homodimer with a hydrophobic cleft for substrate binding.
-
A "structural P-loop" motif facilitates phosphate recognition during catalysis .
Formation of Lipid I
-
Enzyme : MraY (translocase)
-
Reaction : Transfers phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to C55-PP.
.
Formation of Lipid II
Translocation and Polymerization
-
Lipid II is flipped to the outer membrane leaflet by MurJ or FtsW flippases .
-
Transglycosylases polymerize Lipid II into glycan strands, releasing C55-PP:
.
Recycling of Bactoprenylpyrophosphate
After polymerization, C55-PP is dephosphorylated to regenerate bactoprenol (C55-P) for subsequent cycles:
Dephosphorylation by Phosphatases
Kinase Activity
Inhibition by Antibiotics
This compound is targeted by antibiotics that disrupt cell wall synthesis:
Key Enzymes and Their Functions
| Enzyme | Function | Organism | Structural Features |
|---|---|---|---|
| UppS | Synthesizes C55-PP from FPP and IPP | Universal in bacteria | Homodimer with β-sheet core and α-helices |
| MraY | Transfers MurNAc-pentapeptide to C55-PP | Gram-positive | Integral membrane protein with 10 TM helices |
| BcrC | Dephosphorylates C55-PP | B. subtilis | Membrane-associated phosphatase |
Experimental Findings
-
UppS Activity
-
Bacitracin Resistance
-
Lipid II Binding
Preparation Methods
Recombinant Enzyme-Based Approaches
Recent advances utilize purified UppS and phosphatases for in vitro BPP synthesis. For example, E. coli UppS expressed in heterologous systems (e.g., E. coli BL21) exhibits robust activity, producing C~55~-PP at yields of 0.8–1.2 mg/L culture. Key parameters include:
Coupled Enzymatic Systems for BPP Functionalization
In Rhizobium etli, BPP serves as a substrate for WreU, a sugar transferase that attaches 4-keto-6-deoxy-N-acetylglucosamine (KdgNAc) to bactoprenyl phosphate. This reaction, critical for O-antigen synthesis, proceeds via:
-
WreU-catalyzed transfer : UDP-KdgNAc donates a sugar-1-phosphate to bactoprenyl phosphate, forming BPP-KdgNAc.
-
Reduction by WreQ : BPP-KdgNAc is reduced to BPP-QuiNAc (BPP-linked N-acetylquinovosamine) with NADPH as a cofactor.
Notably, WreU exhibits a 15-fold higher activity with UDP-KdgNAc (k~cat~ = 4.2 s⁻¹) than UDP-QuiNAc, optimizing BPP-KdgNAc production.
Chemical Synthesis and Semi-Synthetic Strategies
Chemical synthesis of BPP is challenging due to its long polyisoprenoid chain (55 carbons) and stereochemical complexity. However, modular approaches leveraging prenyltransferase mimics have been explored:
-
Solid-phase synthesis : Inspired by lipid-linked peptide syntheses, bactoprenyl phosphate analogs are assembled on resin-bound intermediates. For instance, coupling heptanoic acid to a CTC resin-bound peptide precursor yields lipidated intermediates, which are subsequently cyclized and deprotected.
-
Chemoenzymatic hybrid methods : Combining chemical synthesis of shorter polyprenols (e.g., C~15~-PP) with enzymatic elongation using UppS reduces synthetic burden.
Purification and Characterization of this compound
Chromatographic Techniques
BPP’s hydrophobicity necessitates reversed-phase high-performance liquid chromatography (RP-HPLC) for purification. A representative protocol includes:
Q & A
Q. What validation steps are required when proposing a novel this compound-binding protein?
- Methodological Answer : Demonstrate binding via co-crystallization or cross-linking assays. Validate functional relevance using genetic complementation (e.g., rescuing a lethal phenotype by expressing the wild-type protein). Compare binding affinities with structurally related lipids (e.g., undecaprenyl pyrophosphate) to establish specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
